

4-Methylazepane hydrochloride structural analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Methylazepane hydrochloride

Cat. No.: B1465794

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **4-Methylazepane Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylazepane hydrochloride is a saturated heterocyclic compound of significant interest as a structural motif and building block in medicinal chemistry. Its non-planar, flexible seven-membered ring and the presence of a chiral center demand a rigorous and multi-faceted approach for unambiguous structural characterization. This guide provides a comprehensive overview of the essential analytical techniques employed for the structural elucidation of **4-Methylazepane hydrochloride**. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering both theoretical grounding and field-proven insights for each method.

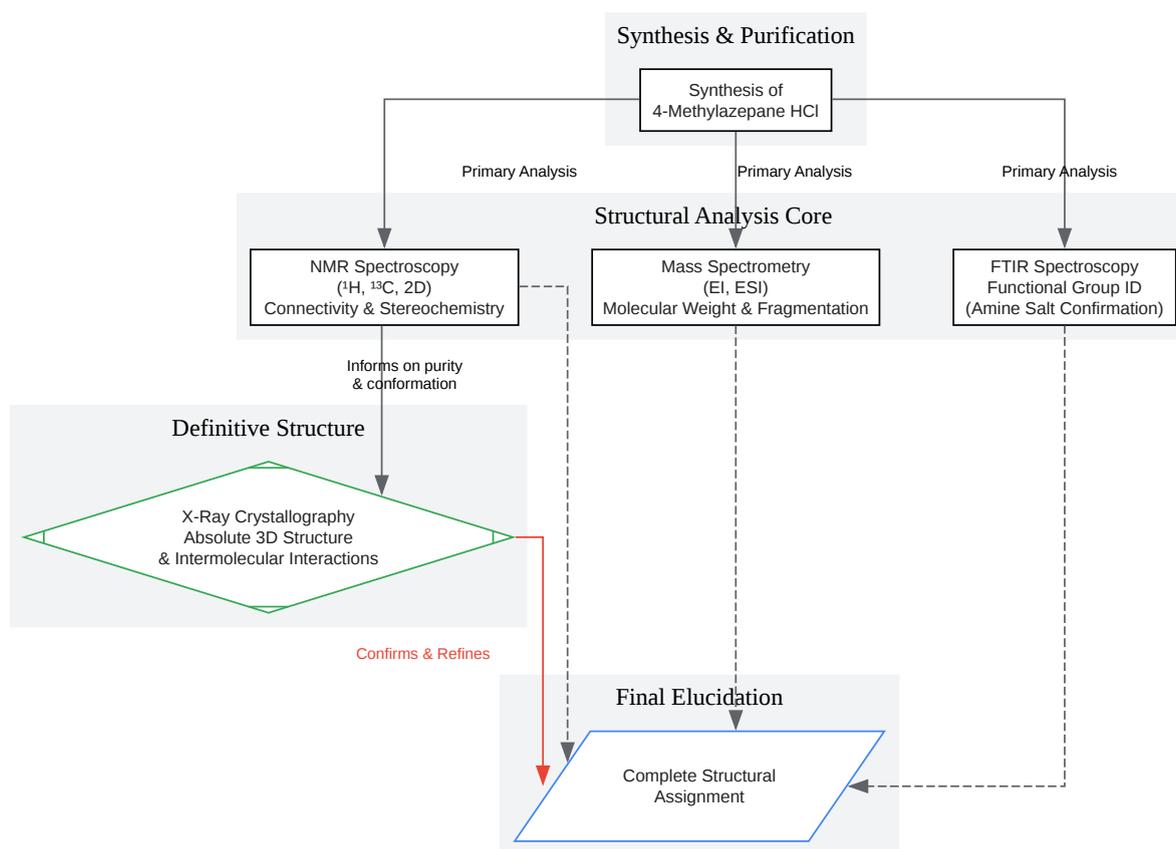
Foundational Physicochemical Characteristics

A precise understanding of a molecule begins with its fundamental properties. **4-Methylazepane hydrochloride** is the salt formed by the reaction of the cyclic secondary amine, 4-Methylazepane, with hydrochloric acid. This protonation of the nitrogen atom is a common strategy in drug development to enhance water solubility and bioavailability.[1]

Property	Data	Source(s)
Chemical Name	4-Methylazepane hydrochloride	-
CAS Number	91846-46-7	[2]
Molecular Formula	C ₇ H ₁₆ ClN	[3]
Molecular Weight	149.66 g/mol	[3]
Chemical Structure	(Image of 4-Methylazepane HCl)	-
Parent Compound	4-Methylazepane	-
Parent Molecular Formula	C ₇ H ₁₅ N	[3]

The Analytical Triad: NMR, Crystallography, and Mass Spectrometry

A truly comprehensive structural analysis relies on the synergistic use of multiple analytical techniques. Information from one method corroborates and complements the findings of another, leading to an irrefutable structural assignment. Below, we detail the core workflow.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **4-Methylazepane hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For a flexible seven-membered ring like 4-methylazepane, NMR provides critical insights into connectivity and conformational dynamics.
[4]

Expertise & Rationale

The azepane ring exists in a dynamic equilibrium of several chair and boat-like conformations. The proton (^1H) NMR spectrum can be complex due to overlapping signals from the methylene groups. Therefore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are not optional luxuries but necessities for definitive assignment. The choice of solvent is also critical; deuterated chloroform (CDCl_3) is a common starting point, but deuterated water (D_2O) is invaluable. The addition of D_2O will cause the exchange of the acidic N-H protons, leading to the disappearance of their signals in the ^1H NMR spectrum, which is a key diagnostic test for identifying these protons.
[5]

Experimental Protocol: ^1H , ^{13}C , and 2D NMR

- Sample Preparation: Dissolve ~10 mg of **4-Methylazepane hydrochloride** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
[6]
- ^1H NMR Acquisition:
 - Acquire a standard single-pulse ^1H spectrum on a 400 MHz or higher spectrometer.
[7]
 - Observe the chemical shifts, coupling patterns, and integrations of all signals.
 - Pay close attention to the broad signals characteristic of N-H protons.
- D_2O Exchange: Add 1-2 drops of D_2O to the NMR tube, shake gently, and re-acquire the ^1H spectrum. The disappearance of the N-H proton signals confirms their assignment.
[5]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. The number of unique carbon signals will confirm the molecular symmetry.
- 2D NMR (COSY & HSQC):

- Run a COSY experiment to establish proton-proton coupling networks (i.e., which protons are adjacent).
- Run an HSQC or HMQC experiment to correlate each proton signal directly to its attached carbon atom.

Data Interpretation

Nucleus	Expected Chemical Shift (ppm)	Key Features & Rationale
^1H	~ 0.9 - 1.2 (d)	Doublet for the C4-methyl group, coupled to the C4-proton.
~ 1.5 - 2.2 (m)	Complex multiplets for the ring methylene protons (C2, C3, C5, C6). Significant signal overlap is expected.	
~ 2.8 - 3.5 (m)	Methylene protons adjacent to the nitrogen (C2, C7) are deshielded and shifted downfield due to the inductive effect of the protonated nitrogen. ^[5]	
~ 8.0 - 9.5 (br s)	Broad singlet for the two N-H protons of the ammonium salt. The broadness is due to quadrupole broadening and exchange. Signal disappears upon D ₂ O addition.	
^{13}C	~ 20 - 25	C4-methyl carbon.
~ 25 - 40	Ring methylene carbons (C3, C5, C6).	
~ 45 - 55	Ring methylene carbons adjacent to the nitrogen (C2, C7), shifted downfield. ^[5]	
~ 30 - 35	Methine carbon at C4.	

X-Ray Crystallography: The Definitive 3D Structure

While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the unambiguous, high-resolution three-dimensional structure of the molecule in the solid state. [8] It reveals precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. For a hydrochloride salt, it also definitively maps the intermolecular interactions, such as hydrogen bonds between the ammonium group and the chloride anion. [9][10]

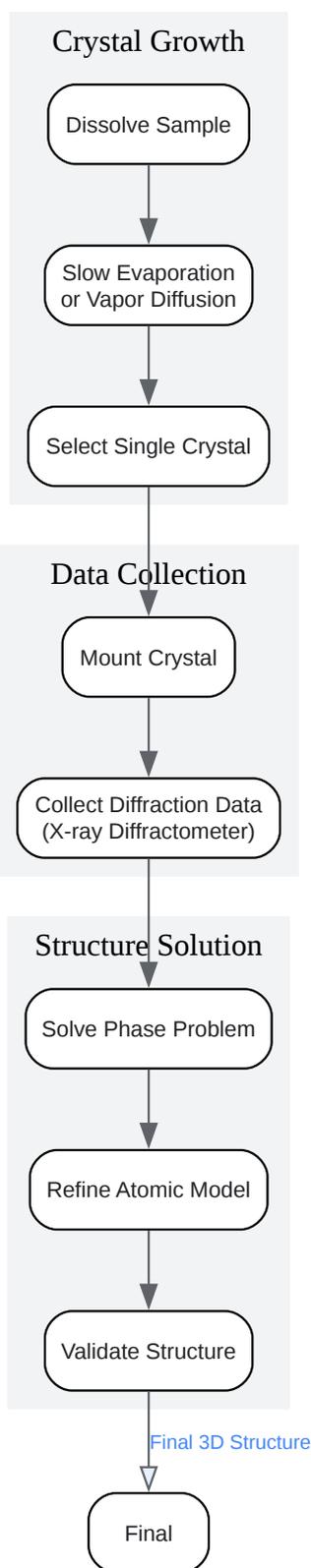
Expertise & Rationale

The success of this technique is entirely dependent on growing a high-quality single crystal. This is often the most challenging step. The choice of crystallization method is paramount. Slow evaporation is a simple starting point, but vapor diffusion (liquid or solvent) or thermal gradient methods often yield superior crystals. [11] Including aromatic components or heavy atoms (like bromide instead of chloride) can sometimes improve the ability to form good crystals and determine the absolute configuration of the chiral center (C4). [11]

Experimental Protocol: Single-Crystal Growth and Data Collection

- Crystal Growth (Slow Evaporation):
 - Dissolve a small amount of **4-Methylazepane hydrochloride** in a suitable solvent system (e.g., ethanol/water, isopropanol) to near saturation in a small vial.
 - Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
 - Monitor periodically for the formation of well-defined, non-intergrown single crystals.
- Crystal Mounting: Carefully select a suitable crystal (typically 0.1 - 0.3 mm in size) under a microscope and mount it on a goniometer head.
- Data Collection:
 - Place the mounted crystal on an X-ray diffractometer.
 - A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.

- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
 - Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.[8]



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for single-crystal X-ray crystallography analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. This is essential for confirming the molecular weight and can provide structural clues based on fragmentation patterns.

Expertise & Rationale

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft technique ideal for analyzing the intact protonated molecule (the cation $[C_7H_{15}N-H]^+$) from the hydrochloride salt. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that will cause extensive fragmentation of the parent free-base molecule (4-Methylazepane).[6] Analyzing the fragmentation pattern in EI-MS can help piece the structure together, as specific bond cleavages are favored.[12] For a cyclic amine, a prominent fragmentation pathway is the α -cleavage next to the nitrogen atom.

Experimental Protocol: ESI-MS and GC-EI-MS

- ESI-MS (for Intact Mass):
 - Prepare a dilute solution of **4-Methylazepane hydrochloride** in a suitable solvent like methanol or acetonitrile/water.
 - Infuse the solution directly into the ESI source of the mass spectrometer.
 - Acquire the spectrum in positive ion mode. The primary ion observed should correspond to the protonated free amine, $[M+H]^+$.
- GC-EI-MS (for Fragmentation Pattern):
 - To analyze by GC-MS, the non-volatile salt must be converted to the volatile free base. This is achieved by a simple liquid-liquid extraction: dissolve the salt in water, basify with NaOH, and extract the free amine into an organic solvent like dichloromethane.
 - Inject the organic extract into the GC-MS system.[6]

- The GC will separate the compound from any impurities.
- The separated compound will be ionized by EI (typically at 70 eV), and the resulting mass spectrum of fragments is recorded.

Data Interpretation

Technique	Expected m/z	Rationale
ESI-MS	114.14	Corresponds to the $[M+H]^+$ of the free amine ($C_7H_{15}N$). Calculated exact mass: 114.1283. This confirms the mass of the organic cation.
EI-MS	113.13	The molecular ion (M^+) of the free base ($C_7H_{15}N$). This may be weak or absent.
98.10	Loss of a methyl group ($\bullet CH_3$), $[M-15]^+$. A common fragmentation for methyl-substituted compounds.	
84.08	Result of α -cleavage, loss of an ethyl radical ($\bullet C_2H_5$) adjacent to the nitrogen. This is a characteristic fragmentation pathway for cyclic amines and can help locate the methyl group.	
70.08	Further fragmentation pathways.	

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **4-Methylazepane hydrochloride**, FTIR is particularly effective at confirming the presence of the ammonium (N-H⁺) group, which has a distinctly different spectral signature from a secondary amine (N-H) group.^[1]

Expertise & Rationale

The key diagnostic feature of an amine salt is the presence of a very broad and strong absorption band in the high-frequency region of the spectrum (typically 2400-3200 cm⁻¹), which is due to the N-H⁺ stretching vibrations.^[1] This contrasts sharply with the free secondary amine, which would show a much weaker and sharper N-H stretch around 3300-3500 cm⁻¹. Additionally, N-H⁺ bending vibrations appear in the 1500-1600 cm⁻¹ region.^[13] For hydrochloride salts, the chloride anion itself does not produce peaks in the mid-IR region.^[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: No special preparation is needed for ATR-FTIR. Place a small amount of the solid **4-Methylazepane hydrochloride** powder directly onto the ATR crystal.
- Data Acquisition:
 - Ensure the ATR crystal is clean by taking a background spectrum.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the infrared spectrum, typically over the range of 4000-600 cm⁻¹.^[14]

Data Interpretation

Wavenumber (cm ⁻¹)	Vibration Type	Interpretation & Significance
2950 - 2850	C-H Stretch	Aliphatic C-H stretching from the methyl and methylene groups. Confirms the hydrocarbon backbone.
2400 - 3200 (broad)	N-H ⁺ Stretch	A very broad and strong envelope of peaks. This is the hallmark signature of an amine salt and confirms the protonation of the nitrogen atom.[1][15]
1600 - 1500	N-H ⁺ Bend	Asymmetric and symmetric bending vibrations of the ammonium group.[13]
1470 - 1430	C-H Bend	Methylene scissoring vibrations.

Conclusion

The structural analysis of **4-Methylazepane hydrochloride** is a process of methodical, evidence-based investigation. No single technique provides the complete picture. A comprehensive analysis, integrating the connectivity data from NMR, the molecular weight confirmation from MS, the functional group identification from FTIR, and the definitive 3D structure from X-ray crystallography, constitutes a self-validating system. This multi-technique approach ensures the highest degree of confidence in the structural assignment, a non-negotiable requirement for researchers in drug discovery and development.

References

- PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

- PubChem. (n.d.).1-Methylazepane;hydrochloride. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.).N-methylazepine. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Arctom Scientific. (n.d.).CAS NO. 91846-46-7 | **4-Methylazepane hydrochloride**. Retrieved from Arctom Scientific website. [\[Link\]](#)
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022).Spectrophotometric determination of methyl dopa by oxidative coupling reactions using 2,4-dinitrophenylhydrazine reagent. ResearchGate. [\[Link\]](#)
- Various Authors. (n.d.).Azepines. Thieme Chemistry. [\[Link\]](#)
- Hathwar, V. R., et al. (2018).X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrytals. ResearchGate. [\[Link\]](#)
- Heacock, R. A., & Marion, L. (1956).The infrared spectra of secondary amines and their salts. ResearchGate. [\[Link\]](#)
- Google Patents. (n.d.).Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Smith, B. C. (2015).Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [\[Link\]](#)
- Patsnap. (2024).How are chemical structures analyzed in drug discovery? Patsnap Synapse. [\[Link\]](#)
- Naveen, S., et al. (2019).X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. [\[Link\]](#)
- Staples, R. (n.d.).X-Ray Crystallography Laboratory. Michigan State University. [\[Link\]](#)
- Filipenko, S. V., et al. (2017).Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[16]benzothieno[2,3-c]azepine. ResearchGate. [\[Link\]](#)

- Gáspár, A., et al. (2021).FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. [\[Link\]](#)
- Chemistry LibreTexts. (2024).24.10: Spectroscopy of Amines. Retrieved from [\[Link\]](#)
- SWGDRUG.org. (2013).4-methylethcathinone. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024).12.2: Interpreting Mass Spectra. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2017).Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [\[Link\]](#)
- IISc. (n.d.).Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients. etd@IISc. [\[Link\]](#)
- Automated Topology Builder. (n.d.).Azepane. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. spectroscopyonline.com [spectroscopyonline.com]
2. arctomsci.com [arctomsci.com]
3. 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. chem.libretexts.org [chem.libretexts.org]
6. swgdrug.org [swgdrug.org]
7. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 8. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [4-Methylazepane hydrochloride structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1465794#4-methylazepane-hydrochloride-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com